Boc-Phe(2-Me)-OH

Catalog No.
S755969
CAS No.
114873-05-1
M.F
C15H21NO4
M. Wt
279.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Phe(2-Me)-OH

CAS Number

114873-05-1

Product Name

Boc-Phe(2-Me)-OH

IUPAC Name

(2S)-3-(2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

InChI

InChI=1S/C15H21NO4/c1-10-7-5-6-8-11(10)9-12(13(17)18)16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m0/s1

InChI Key

PCGOCPOJLMLJAR-LBPRGKRZSA-N

SMILES

CC1=CC=CC=C1CC(C(=O)O)NC(=O)OC(C)(C)C

Synonyms

114873-05-1;Boc-Phe(2-Me)-OH;Boc-L-2-Methylphenylalanine;(S)-2-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoicacid;Boc-2-methyl-L-phenylalanine;BOC-L-2-Methylphe;BOC-L-2-ME-PHE-OH;(2S)-2-[(tert-butoxycarbonyl)amino]-3-(2-methylphenyl)propanoicacid;Boc-D-2-Methylphenylalanine;(2S)-3-(2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoicacid;Boc-L-phe(2-me)-OH;AC1MC50P;BOC-O-ME-L-PHE-OH;Boc-2-Methy-L-Phenylalanine;14998_ALDRICH;SCHEMBL873556;14998_FLUKA;CTK8C5092;MolPort-001-758-360;PCGOCPOJLMLJAR-LBPRGKRZSA-N;BOC-2'-METHYLPHENYLALANINE;139558-50-2;ZINC2567261;ANW-74097;CB-744

Canonical SMILES

CC1=CC=CC=C1CC(C(=O)O)NC(=O)OC(C)(C)C

Isomeric SMILES

CC1=CC=CC=C1C[C@@H](C(=O)O)NC(=O)OC(C)(C)C

Peptide Synthesis

Boc-L-2-MePhe is a valuable building block in solid-phase peptide synthesis (SPPS) ScienceDirect. SPPS is a technique for creating peptides (short chains of amino acids) and even proteins in a laboratory setting. The "Boc" group (tert-butyloxycarbonyl) protects the amino acid's N-terminus during peptide chain assembly, allowing for the controlled addition of other amino acids. Once the peptide sequence is complete, the Boc group is removed, revealing the functional peptide.

Protein Structure and Function Studies

By incorporating Boc-L-2-MePhe into specific locations of a protein's structure, researchers can investigate the role of those positions in protein folding, function, and interactions with other molecules Wiley Online Library: . The methyl group (Me) on Boc-L-2-MePhe introduces a subtle change in the amino acid's side chain, which can affect how the protein folds and interacts with its environment. Studying these effects helps researchers understand how proteins work at a molecular level.

Drug Discovery

Boc-L-2-MePhe can be used to create novel peptide-based drugs Journal of Medicinal Chemistry: . By incorporating Boc-L-2-MePhe into peptide sequences that target specific biological processes, researchers can develop potential drugs with new mechanisms of action. The ability to modify the amino acid structure using Boc-L-2-MePhe allows for the creation of a diverse range of peptide drug candidates.

Boc-L-2-Methylphenylalanine (Boc-L-Leu or Bzl), is a synthetically derived amino acid belonging to the class of non-natural amino acids. It is structurally similar to the natural amino acid L-phenylalanine (L-Phe) with a methyl group added to the second carbon of the phenyl ring []. Boc-L-Leu plays a significant role as a building block in peptide synthesis, particularly for the creation of peptides with specific properties or functionalities [].


Molecular Structure Analysis

Boc-L-Leu possesses a tert-butyloxycarbonyl (Boc) protecting group attached to its amino terminus (N-terminus) and a L-stereoisomer configuration. The core structure consists of a central carbon chain with a carboxylic acid group (COOH) at one end and an amino group (NH2) at the other end, masked by the Boc group. A phenyl ring with a methyl group at the 2-position is attached to the second carbon of the chain [].

  • Boc protecting group: This bulky group safeguards the amino functionality during peptide synthesis, allowing for selective attachment of other amino acids [].
  • L-stereoisomer configuration: This specific configuration is crucial for proper protein folding and function in biological systems.
  • Methyl substitution: The methyl group on the phenyl ring introduces steric hindrance and potentially alters the interaction of the resulting peptide with other molecules.

Chemical Reactions Analysis

Reaction

Boc-Leu-OH + H-X-AA (excess) -> Boc-Leu-X-AA + H2O (where X is another amino acid and AA is the remaining peptide chain)

Explanation

The Boc group of Boc-Leu is removed under specific conditions (e.g., acidic cleavage) to expose the free amino group. This amino group then reacts with the C-terminus carboxylic acid group of another amino acid (H-X-AA) to form a peptide bond, releasing a water molecule. The process can be repeated to create longer peptide chains.


Physical And Chemical Properties Analysis

  • Solid state at room temperature: The presence of the Boc group and the aromatic ring suggests a likely solid form at room temperature [].
  • Relatively low solubility in water: The hydrophobic nature of the phenyl ring might limit its water solubility, while the Boc group could contribute some solubility [].
  • Solubility in organic solvents: Boc-L-Leu is likely soluble in common organic solvents like dichloromethane or dimethylformamide due to the presence of the Boc group and the aromatic ring [].

Mechanism of Action (Not Applicable)

Boc-L-Leu itself doesn't have a specific mechanism of action within biological systems. Its primary function is as a building block for the creation of peptides with desired properties. The resulting peptides may then exhibit various mechanisms of action depending on their specific sequence and structure.

While detailed safety information might not be widely available, Boc-L-Leu likely shares some hazards common to organic compounds. Here are some general considerations:

  • Potential skin and eye irritant: Organic compounds can irritate upon contact with skin and eyes. Standard laboratory safety practices like wearing gloves and eye protection are recommended.
  • Potential respiratory irritant: Inhalation of dust or vapors should be avoided. Fume hoods should be used when handling Boc-L-Leu.

XLogP3

2.9

Wikipedia

Boc-2-methyl-L-phenylalanine

Dates

Modify: 2023-08-15

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